5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that contains both furan and thiazolidinone moieties. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromofurfural with 2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-((5-Chlorofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- 5-((5-Methylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
- 5-((5-Nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
Uniqueness
5-((5-Bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C8H4BrNO2S2 |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNO2S2/c9-6-2-1-4(12-6)3-5-7(11)10-8(13)14-5/h1-3H,(H,10,11,13)/b5-3+ |
InChI Key |
PYUFKSRXCLTIBG-HWKANZROSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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